

Core Compound Profile: Structure and Physicochemical Properties

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Compound of Interest

Compound Name: (3-Cyanophenyl)methanesulfonyl chloride

Cat. No.: B1591266

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(3-Cyanophenyl)methanesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.^[1] Its structure incorporates a reactive sulfonyl chloride moiety attached to a methylene bridge and a cyanophenyl group, which imparts unique electronic properties and serves as a versatile synthetic handle.

The presence of the electron-withdrawing cyano group on the phenyl ring influences the reactivity of the entire molecule, while the sulfonyl chloride group is a powerful electrophile, prone to nucleophilic attack.^[1] This dual functionality makes it a valuable building block for creating complex molecular architectures.

Key Physicochemical Data

Property	Value	Source(s)
CAS Number	56106-01-5	[1][2][3]
Molecular Formula	C ₈ H ₆ ClNO ₂ S	[1][2]
Molecular Weight	215.66 g/mol	[1][2]
Appearance	White solid	[2]
Melting Point	100 °C	[2]
SMILES	<chem>C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl</chem>	[1]
InChI Key	YNWYDZBBHOWDAE-UHFFFAOYSA-N	[1]

Structural Diagram

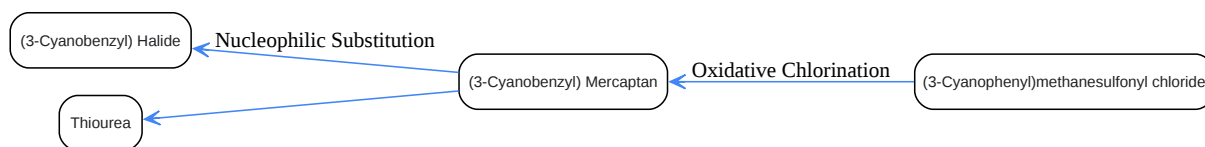
Caption: Chemical structure of **(3-Cyanophenyl)methanesulfonyl chloride**.

Synthesis and Manufacturing Insights

The synthesis of **(3-Cyanophenyl)methanesulfonyl chloride** is not trivial and requires robust synthetic strategies. The most direct and industrially scalable approach involves the oxidative chlorination of the corresponding thiol, (3-cyanophenyl)methanethiol. This method is favored for its efficiency and the availability of various reagents to perform the transformation under mild conditions.[4][5][6]

Retrosynthetic Pathway

A logical retrosynthetic analysis points to (3-cyanobenzyl) mercaptan as the immediate precursor. This mercaptan can, in turn, be synthesized from (3-cyanobenzyl) chloride or bromide via reaction with a sulfur nucleophile like thiourea, followed by hydrolysis.[7][8]



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Caption: Retrosynthetic analysis for the target molecule.

Key Synthetic Protocol: Oxidative Chlorination of (3-Cyanobenzyl) Mercaptan

The conversion of thiols to sulfonyl chlorides is a critical transformation.[9][10] While traditional methods often used harsh reagents like gaseous chlorine, modern protocols employ safer and more manageable oxidants.[10] A highly effective method utilizes an in situ generated oxidant system.

Causality Behind Experimental Choices:

- **Solvent System:** A biphasic system or a polar aprotic solvent like acetonitrile is often chosen. Acetonitrile can enhance reaction rates compared to aqueous systems.[1][6]
- **Oxidant/Chlorinating Agent:** A combination of a strong oxidant (e.g., hydrogen peroxide, trichloroisocyanuric acid) and a chlorine source (e.g., HCl, SOCl₂, NCS) is used.[4][5][9][11] This avoids the direct handling of elemental chlorine. The H₂O₂/SOCl₂ system is particularly reactive, allowing for rapid conversions at room temperature.[4]
- **Temperature Control:** The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) using an ice bath is crucial to prevent side reactions and decomposition of the product. [10]

Step-by-Step Methodology:

- **Preparation:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (3-cyanobenzyl) mercaptan (1 equivalent) in acetonitrile.

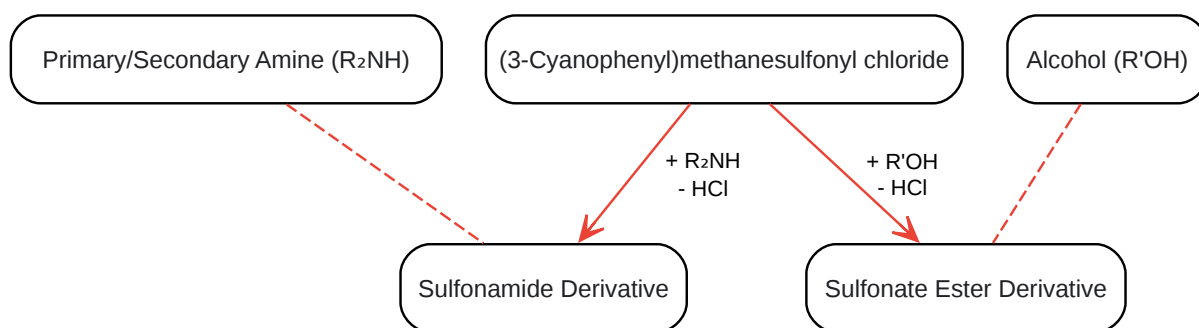
- **Cooling:** Cool the solution to 0-5 °C in an ice-water bath.
- **Reagent Addition:** Slowly add a solution of the chosen oxidative chlorinating agent (e.g., a pre-mixed solution of H₂O₂ and SOCl₂, or N-chlorosuccinimide and HCl) dropwise, ensuring the internal temperature does not exceed 10 °C.^{[4][9]}
- **Reaction Monitoring:** Stir the mixture vigorously at low temperature for a specified time (often ranging from 30 minutes to a few hours).^[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the mixture by carefully adding it to ice-cold water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Washing & Drying:** Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.^[10]
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **(3-Cyanophenyl)methanesulfonyl chloride** as a white solid.

Chemical Reactivity and Core Applications

The primary utility of **(3-Cyanophenyl)methanesulfonyl chloride** lies in its powerful electrophilic nature, making it an excellent reagent for introducing the (3-cyanophenyl)methanesulfonyl group into various molecules.

Nucleophilic Substitution: The Cornerstone of its Utility

The sulfur atom in the sulfonyl chloride group is highly electron-deficient and readily undergoes attack by nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reactivity is the foundation of its application in synthesis.^[1]



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Caption: Key nucleophilic substitution reactions.

- Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (like triethylamine or pyridine) yields stable sulfonamides.[12] This is one of the most important reactions in drug synthesis, as the sulfonamide functional group is a key component in a vast number of therapeutic agents, including antibiotics and diuretics.[13]
- Formation of Sulfonate Esters: Reaction with alcohols provides sulfonate esters.[12] These esters are excellent leaving groups themselves, often used to activate hydroxyl groups for subsequent nucleophilic substitution or elimination reactions.[13]
- Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid in the presence of water.[1] This necessitates handling under anhydrous conditions.

Applications in Drug Discovery

(3-Cyanophenyl)methanesulfonyl chloride is a valuable building block in the rational design of new chemical entities.[14]

- Pharmacophore Introduction: The sulfonamide group, readily formed from this reagent, is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, interacting with biological targets.
- Modulation of Physicochemical Properties: The trifluoromethyl (-CF₃) group is often used to enhance properties like lipophilicity, metabolic stability, and binding affinity.[15] Similarly, the

cyano and sulfonyl groups in this reagent can be strategically employed to fine-tune the electronic and solubility characteristics of a lead compound.

- **Synthetic Handle:** The cyano group can be further transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a point for diversification during the lead optimization phase of drug discovery.

Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are hazardous materials that demand strict adherence to safety protocols.^[16] **(3-Cyanophenyl)methanesulfonyl chloride** is corrosive, a lachrymator (causes tearing), and is toxic upon inhalation, ingestion, or skin absorption.^[1]

Hazard Identification

- **Corrosive:** Causes severe skin burns and eye damage.^{[1][17]}
- **Lachrymator:** Vapors are irritating to the eyes.^[1]
- **Moisture Reactive:** Reacts with water, potentially violently, to release corrosive hydrogen chloride (HCl) gas.^{[18][19]}

Self-Validating Handling Protocol

This protocol is designed to ensure user safety through a system of checks and required equipment.

- **Engineering Controls Verification:**
 - **Action:** Conduct all manipulations exclusively within a certified chemical fume hood with a tested face velocity.
 - **Validation:** Confirm the fume hood's certification sticker is current and the airflow monitor indicates normal operation before starting work.
- **Personal Protective Equipment (PPE) Check:**
 - **Action:** Wear appropriate PPE at all times.

- Validation:
 - Gloves: Nitrile or neoprene gloves (double-gloving is recommended). Check for any signs of degradation or punctures.
 - Eye Protection: Wear chemical splash goggles and a full-face shield.[\[16\]](#) Contact lenses should not be worn.[\[16\]](#)
 - Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
- Inert Atmosphere Handling:
 - Action: Handle the solid reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[\[17\]](#)
 - Validation: Ensure the container is tightly sealed when not in use. Weighing and transferring should be done as quickly as possible.
- Spill Management Preparation:
 - Action: Have a spill kit readily available.
 - Validation: The kit must contain an inert absorbent material (like sand or vermiculite, NOT combustible materials) and a neutralizing agent (such as sodium bicarbonate or soda ash) for post-absorption treatment.

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like strong bases, oxidizing agents, and water.[\[16\]](#)[\[17\]](#) The storage area should be designated for corrosive materials.
- Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. Unused reagent may need to be carefully quenched with a suitable nucleophile (e.g., a solution of sodium hydroxide) under controlled conditions before disposal.

Conclusion

(3-Cyanophenyl)methanesulfonyl chloride is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its bifunctional nature allows for the strategic introduction of the cyanophenyl and sulfonyl moieties, which are prevalent in many biologically active compounds. While its reactivity makes it invaluable, it also necessitates rigorous safety protocols for handling and storage. A thorough understanding of its chemical properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in a research and development setting.

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